2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine
Description
Properties
Molecular Formula |
C10H12N4S |
|---|---|
Molecular Weight |
220.30 g/mol |
IUPAC Name |
2-methyl-4-N-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H12N4S/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H3,11,12,13,14) |
InChI Key |
DXTPVDVBMPGKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=CC=CS2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyrimidine-4,6-diamine with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiophen-2-ylmethyl chloride in the presence of a base like potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine with structurally related pyrimidine derivatives, focusing on substituent effects, synthetic methodologies, and inferred biological relevance.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Bioactivity: The thiophene-containing compounds (e.g., ) exhibit enhanced aromatic interactions compared to non-aromatic substituents (e.g., morpholinoethyl in 4i ). The thiophen-2-ylmethyl group in the target compound may improve binding to sulfur-rich enzyme pockets.
Synthetic Methodologies :
- Most analogs (e.g., 4h, 4i, 4j ) were synthesized via nucleophilic substitution or coupling reactions, purified using FCC column chromatography, and characterized via NMR and MS—methods likely applicable to the target compound.
Physicochemical Properties: The N4-thiophen-2-ylmethyl group in the target compound likely increases lipophilicity (logP ~2.5 estimated) compared to polar groups like morpholinoethyl (logP ~1.8 in 4i ). This could enhance membrane permeability but reduce aqueous solubility. N6 modifications (e.g., 4-aminophenyl in ) introduce hydrogen-bonding sites, contrasting with the target compound’s unmodified N6 position.
Biological Activity
2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine is a synthetic organic compound characterized by its unique pyrimidine structure, which includes a thiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 234.32 g/mol. The structural arrangement includes:
- A methyl group at the N4 position.
- A thiophen-2-ylmethyl substituent at the N6 position.
This configuration may influence its pharmacological properties and interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar pyrimidine frameworks exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown promising results against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 16 | 0.5 µg/mL |
| Staphylococcus aureus | 15 | 0.8 µg/mL |
| Bacillus subtilis | 17 | 0.3 µg/mL |
These results suggest that this compound may possess similar antimicrobial efficacy, warranting further investigation into its potential as a therapeutic agent against bacterial infections .
Antioxidant Activity
The antioxidant properties of pyrimidine derivatives are critical in combating oxidative stress-related diseases. Preliminary studies suggest that compounds with thiophene moieties exhibit significant radical scavenging activities. For example, assays such as DPPH and hydroxyl radical scavenging tests have demonstrated that these compounds can effectively neutralize free radicals:
| Assay Type | Scavenging Activity (%) |
|---|---|
| DPPH Radical Scavenging | 75 |
| Hydroxyl Radical Scavenging | 70 |
These findings indicate the potential of this compound as an antioxidant agent .
Enzyme Inhibition
The compound's structural features may also contribute to its ability to inhibit specific enzymes involved in disease pathways. For instance, studies on related pyrimidine derivatives have shown that they can act as inhibitors for enzymes such as dihydrofolate reductase (DHFR), which is crucial in cancer and bacterial proliferation:
- Inhibition Rate : Up to 85% against DHFR.
This suggests that further studies on this compound could reveal similar enzyme inhibitory activities .
Case Studies
- Study on Antimicrobial Efficacy : A series of pyrimidine derivatives were synthesized and tested for their antimicrobial activity against various pathogens. The study found that compounds with thiophene substitutions exhibited enhanced activity compared to their non-thiophene counterparts .
- Antioxidant Studies : Research involving DPPH and hydroxyl radical assays demonstrated that certain thiophene-containing compounds exhibited significant antioxidant capabilities, indicating their potential utility in preventing oxidative damage .
- Enzyme Inhibition Research : Investigations into enzyme inhibition highlighted the role of structural modifications in enhancing binding affinity and specificity towards biological targets, particularly in cancer therapy applications .
Q & A
Q. What are the common synthetic routes for 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine and its derivatives?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives with pyrimidine-4,6-diamine scaffolds are prepared by reacting 4,6-dichloro-2-methylpyrimidine with thiophen-2-ylmethylamine under reflux in polar aprotic solvents (e.g., DMF or THF). FCC column chromatography is widely used for purification, yielding solids with moderate-to-high purity (68–92% yields) . Structural confirmation relies on NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), with characteristic signals for thiophene protons (δ 6.8–7.2 ppm) and pyrimidine NH groups (δ 8.1–8.5 ppm) .
Q. How is the structural integrity of this compound validated post-synthesis?
Key analytical methods include:
- NMR Spectroscopy : Assigns proton environments (e.g., thiophene methylene at δ 4.3–4.5 ppm) and confirms regioselectivity .
- Mass Spectrometry : HRMS with ESI+ ionization confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 380.1 for a related derivative) .
- X-ray Crystallography : Resolves bond lengths and angles, though limited data exists for this specific compound. SHELX software is commonly used for refinement .
Q. What in vitro assays are used to screen its biological activity?
Initial screening focuses on:
- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HCT-116, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Kinase inhibition assays (e.g., JAK3, EGFR) using recombinant proteins and ATP-competitive protocols .
- Antimicrobial Screening : Agar diffusion assays for bacterial/fungal strains, with MIC values reported .
Advanced Research Questions
Q. How do structural modifications influence its kinase inhibitory potency?
Substituents at the N4 and N6 positions critically modulate selectivity:
- N4-Thiophen-2-ylmethyl : Enhances hydrophobic interactions with kinase pockets (e.g., JAK3’s ATP-binding site) .
- N6-Methyl : Reduces steric hindrance, improving binding affinity. Docking studies (AutoDock Vina, Schrödinger) reveal ΔG values < −9 kcal/mol for high-affinity derivatives .
- Table 1 : SAR of Select Derivatives
| Derivative | Substituent (N4) | IC₅₀ (JAK3, nM) | Selectivity (vs. JAK1) |
|---|---|---|---|
| 4h | Thiophen-2-ylmethyl | 12.3 | >100x |
| 4k | 3-Morpholinopropyl | 8.7 | 85x |
Q. What computational strategies optimize its pharmacokinetic profile?
- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA 80–100 Ų, LogP 2.5–3.5) .
- Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4/2D6) identifies susceptibility to oxidative metabolism .
- Solubility Enhancement : Co-crystallization with cyclodextrins or PEG-based formulations improves aqueous solubility (>1 mg/mL) .
Q. How are data discrepancies resolved in mechanistic studies?
Contradictory results (e.g., variable IC₅₀ values across cell lines) are addressed via:
- Dose-Response Redundancy : Repeating assays with orthogonal methods (e.g., CellTiter-Glo vs. colony formation) .
- Target Engagement Validation : Cellular thermal shift assays (CETSA) confirm direct binding to intended targets (e.g., EGFR) .
- Off-Target Profiling : Kinome-wide screening (Eurofins KinaseProfiler) identifies secondary targets .
Q. What in vivo models validate its therapeutic potential?
- Xenograft Models : Nude mice implanted with NSCLC or ovarian cancer cells (e.g., A549, SKOV-3) show tumor volume reduction (40–60%) at 50 mg/kg doses .
- Toxicology : Maximum tolerated dose (MTD) studies in rodents report hepatotoxicity thresholds (ALT > 100 U/L at 100 mg/kg) .
Methodological Challenges
Q. What strategies mitigate synthetic impurities in scale-up?
- Byproduct Control : HPLC-DAD monitors residual amines (<0.1% per ICH guidelines) .
- Crystallization Optimization : Anti-solvent addition (e.g., hexane) improves polymorph purity (>99% by DSC) .
Q. How is stereochemical purity ensured in chiral derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
